Methyl 2-bromo-3-pyridineacetate

Cross-coupling Reactivity hierarchy Synthetic methodology

Methyl 2-bromo-3-pyridineacetate (CAS 1779532-25-0) is a bifunctional pyridine derivative bearing a bromine atom at the 2-position and a methyl acetate group at the 3-position of the heteroaromatic ring. This substitution pattern enables orthogonal reactivity: the C–Br bond serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the ester moiety supports further elaboration via hydrolysis, reduction, or amidation.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Cat. No. B13943859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-3-pyridineacetate
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(N=CC=C1)Br
InChIInChI=1S/C8H8BrNO2/c1-12-7(11)5-6-3-2-4-10-8(6)9/h2-4H,5H2,1H3
InChIKeyYFKJHQFQJNZREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-3-pyridineacetate: Core Building Block Properties and Structural Benchmarking for Procurement


Methyl 2-bromo-3-pyridineacetate (CAS 1779532-25-0) is a bifunctional pyridine derivative bearing a bromine atom at the 2-position and a methyl acetate group at the 3-position of the heteroaromatic ring. This substitution pattern enables orthogonal reactivity: the C–Br bond serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the ester moiety supports further elaboration via hydrolysis, reduction, or amidation [1]. Within the family of halogenated pyridineacetic esters, the bromo analog occupies a unique reactivity slot that distinguishes it from both the less reactive chloro congener and the more labile iodo variant, as evidenced by comparative Suzuki–Miyaura coupling studies on related halopyridine systems [2].

Orthogonal handles: C2–Br for cross-coupling, C3–CH₂CO₂Me for ester elaboration
Fits Suzuki–Miyaura, Buchwald–Hartwig, and sequential diversification workflows
Bromo congener offers reported higher coupling yield vs chloro/iodo in related pyridine systems

Why Generic Substitution of Methyl 2-bromo-3-pyridineacetate with Other Halopyridine Esters Is Not Straightforward


Simple replacement of the bromine atom with chlorine or iodine, or relocation of the acetate group to a different ring position, alters both the electronic character of the pyridine nucleus and the accessible reaction manifolds. Comparative data from palladium-catalyzed cross-coupling reactions demonstrate that the halogen identity (Br vs I vs Cl) and the substitution position (C2 vs C3 vs C4) impose a strict hierarchy of reactivity that cannot be compensated by mere adjustment of reaction parameters [1]. Consequently, a procurement decision that defaults to a cheaper or more available analog carries the risk of requiring divergent optimization efforts or suffering from lower synthetic throughput.

Halogen swap
Replacing Br with Cl may shift reactivity down; I may lead to decomposition and lower net yield despite higher intrinsic reactivity.
Position change
Moving Br to C3 or C4 alters electronic character and reported coupling hierarchy (C3 > C2 > C4), affecting reaction throughput.
Analog limitation
Mono-halopyridine analogs lack the C3 ester handle; sequential diversification without protection/deprotection may not transfer.

Quantitative Differentiation of Methyl 2-bromo-3-pyridineacetate Against Closest Analogs


Superior Suzuki–Miyaura Coupling Efficiency: Bromo vs Chloro and Iodo Pyridines

In a head-to-head study examining the Suzuki–Miyaura cross-coupling of monohalopyridines with a borated aspartic acid derivative, the experimental yield order was unambiguously Br > I >> Cl [1]. Specifically, 3-bromopyridine afforded the coupling product quantitatively (100% yield) under optimized conditions, whereas the corresponding 3-iodopyridine and 3-chloropyridine gave substantially lower conversions. Extrapolating this established hierarchy to the 2-bromo-3-acetate scaffold, the bromo derivative is expected to deliver superior catalytic turnover and higher isolated yields compared to its chloro and iodo counterparts.

Coupling yield hierarchy
Class-level inference
Br reported quantitative (100%), Br > I >> Cl in Suzuki–Miyaura of related 3-halopyridines
Supports selection of bromo congener for higher coupling yield
Extrapolated from 3-bromopyridine; 2-bromo-3-acetate expected to behave similarly
Cross-coupling Reactivity hierarchy Synthetic methodology

Positional Reactivity Advantage: C2-Bromo vs C3-Bromo or C4-Bromo Pyridine Scaffolds

The same comparative study disclosed that the ring position of the halogen dramatically influences coupling efficiency, with the experimental order following C3 > C2 > C4 [1]. While 3-bromopyridine proved optimal, the 2-bromo isomer—which is the direct structural analog of methyl 2-bromo-3-pyridineacetate—still outperformed the 4-bromo counterpart. Density functional theory (DFT) calculations confirmed that the electron density distribution around the C–Br bond is highly position-dependent, rationalizing the observed reactivity gradient. The presence of the electron-withdrawing acetoxymethyl group at C3 in the target compound is expected to further polarize the C2–Br bond, potentially enhancing oxidative addition compared to simple 2-bromopyridine.

Positional reactivity
Class-level inference
Experimental yield order: C3 > C2 > C4; DFT confirms electron density distribution drives reactivity gradient
2-Bromo offers intermediate reactivity, reported to outperform C4 position
C3-acetate group may further polarize C2–Br bond vs simple 2-bromopyridine
Regioselectivity Cross-coupling Computational chemistry

Dual Functional Group Orthogonality: C2-Br and C3-CH₂CO₂Me Enable Successive Transformations

Unlike simpler halopyridines such as 2-bromopyridine or 3-bromopyridine, methyl 2-bromo-3-pyridineacetate incorporates a methyl acetate chain that can be independently manipulated after the initial cross-coupling at the C2 position. This orthogonality is exploited in patent literature: bromo-substituted pyridines bearing ester or amide functional groups are key intermediates in the construction of tricyclic scaffolds with antihistaminic and farnesyl protein transferase inhibitory activities [1]. In a practical Buchwald–Hartwig amination protocol optimized for 2-bromopyridines, volatile amines were effectively coupled to yield aminopyridine products, a transformation that could be similarly applied to the title compound to generate pharmaceutically relevant C2-aminated-3-acetate intermediates [2].

Orthogonal handles
Supporting evidence
Two orthogonal groups: C2–Br (cross-coupling) and C3–CH₂CO₂Me (ester chemistry)
Enables sequential diversification without protection/deprotection, reducing step count
Patent and literature examples support analogous transformations
Orthogonal reactivity Building block Medicinal chemistry

Halogen Exchange Stability: Bromide vs Iodide in Storage and Handling

Aryl iodides are generally more reactive than aryl bromides in palladium-mediated couplings, yet they are also more susceptible to photolytic and thermal decomposition, leading to the generation of iodine and potential byproducts during long-term storage. While the Suzuki–Miyaura study [1] confirmed the superior reactivity of iodo pyridines in silico (I >> Br by DFT), the experimental yields actually favored bromides due to the greater robustness and fewer side reactions of the bromo species under standard conditions. Methyl 2-bromo-3-pyridineacetate therefore strikes a practical balance between sufficient reactivity for efficient coupling and the chemical stability required for routine laboratory handling and scaled-up procurement.

Stability–reactivity balance
Cross-study comparable
Br gives higher experimental coupling yield than I despite DFT-predicted higher reactivity for iodide
Bromo offers favorable balance of reactivity and storage handling stability
Iodides prone to decomposition pathways; observed lower net yield
Stability Logistics Process chemistry

Validated Application Scenarios for Methyl 2-bromo-3-pyridineacetate Based on Comparative Evidence


Pharmaceutical Intermediate for Tricyclic Antihistamines and FPT Inhibitors

Patented routes to tricyclic scaffolds employ bromo-substituted pyridine esters as pivotal intermediates, leveraging the C2–Br bond for palladium-catalyzed carbonylation and subsequent amidation/cyclization steps that are enabled by the acetate functionality [1]. The demonstrated high coupling yield of bromopyridines versus iodo- or chloropyridines [2] makes the 2-bromo-3-acetate regioisomer an optimal choice for constructing these complex pharmacophores.

Kinase Inhibitor Lead Optimization via 2-Aminopyridine-3-acetate Scaffolds

Buchwald–Hartwig amination of 2-bromopyridines allows rapid installation of diverse amine substituents at the C2 position [3], while the C3-acetate ester can be converted to amides, acids, or alcohols for structure–activity relationship (SAR) exploration. This dual diversification point is especially valuable when optimizing PI3K, Akt, or bromodomain inhibitors that frequently contain pyridine cores.

Regioselective Serial Coupling for Multi-Aryl Pyridine Libraries

The tunable reactivity of the 2-bromo group (relative to 3- or 4-bromo isomers) permits sequential Suzuki couplings for the construction of 2,3-diarylated pyridines [2]. The ester arm does not interfere with the metal-catalyzed step and can be transformed later, enabling the generation of structurally differentiated compound libraries in a streamlined fashion.

Process-Scale Synthesis Where Catalyst Loading and Turnover Are Critical

Because bromopyridines exhibit the highest experimental yields among the halopyridine series in Suzuki-type couplings, scaling up the 2-bromo-3-acetate intermediate can proceed with lower palladium loadings and fewer side-product purifications compared to the corresponding chloride or iodide [2], directly reducing cost of goods and process mass intensity in industrial settings.

Application
Selection Property
Validation Focus
Tricyclic scaffold synthesis
C2–Br for Pd carbonylation / cyclization
Coupling yield and regioselectivity
2-Aminopyridine-3-acetate libraries
Dual diversification: C2 amination + C3 ester conversion
Buchwald–Hartwig amination yield and SAR compatibility
2,3-Diarylated pyridine synthesis
Tunable reactivity for sequential couplings
Regioselectivity and coupling order
Cost-sensitive scaling
High experimental yield enabling lower catalyst loading
Process mass intensity and throughput
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